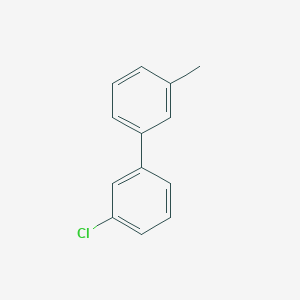

3-Chloro-3'-methyl-1,1'-biphenyl

説明

特性

CAS番号 |

19482-18-9 |

|---|---|

分子式 |

C13H11Cl |

分子量 |

202.68 g/mol |

IUPAC名 |

1-chloro-3-(3-methylphenyl)benzene |

InChI |

InChI=1S/C13H11Cl/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12/h2-9H,1H3 |

InChIキー |

UVXXXPUFDFKYEE-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC=C1)C2=CC(=CC=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Structural and Substituent Effects

The electronic and steric properties of substituents significantly influence the reactivity and applications of biphenyl derivatives. Below is a comparative analysis:

- Electronic Effects : The methyl group in this compound is electron-donating, enhancing electron density on the adjacent ring, while chlorine and bromine (in 3-Bromo-3'-chloro-1,1'-biphenyl) are electron-withdrawing, altering electrophilic substitution patterns .

Physical and Chemical Properties

準備方法

Preparation of 3-Chloro-2-methylphenylmagnesium Halide

The synthesis begins with 2,6-dihalotoluene precursors, such as 2,6-dichlorotoluene or 2-bromo-6-chlorotoluene. Under inert conditions, magnesium metal reacts with these substrates in anhydrous tetrahydrofuran (THF) to form 3-chloro-2-methylphenylmagnesium chloride or bromide. The reaction proceeds via a single-electron transfer mechanism, with halogen displacement facilitating the formation of the organomagnesium species. Key challenges include controlling exothermicity and minimizing proto-dehalogenation side reactions, which are mitigated by slow addition and temperature maintenance at −10°C.

Catalytic Cross-Coupling with Halogenobenzenes

The Grignard intermediate undergoes cross-coupling with halogenobenzenes (e.g., bromobenzene) in the presence of transition-metal catalysts. Nickel(II) acetylacetonate and palladium complexes are predominant, with nickel demonstrating superior efficacy in biphenyl formation. A representative protocol involves:

-

Reagents : 0.085 mol 3-chloro-2-methylphenylmagnesium chloride, 0.120 mol bromobenzene

-

Catalyst : 0.00003 mol nickel(II) acetylacetonate hydrate (0.02–0.04 mol% relative to Grignard reagent)

-

Conditions : 50°C in 1,2-dichloroethane (DCE), 23-hour reaction time.

This method yields 88.9% 3-chloro-2-methyl-1,1'-biphenyl after acidic workup and purification, as quantified by gas chromatography.

Optimization of Reaction Conditions and Catalyst Efficiency

Solvent and Temperature Effects

Polar aprotic solvents like DCE facilitate ionic intermediates, while coordinating solvents (THF) deactivate catalysts. Optimal results occur at 50°C, balancing reaction kinetics and thermal decomposition risks. Elevated temperatures (>70°C) promote protodehalogenation, reducing yields by 15–20%.

Industrial Applications and Scalability Considerations

The described nickel-catalyzed method achieves 60% overall yield in multi-gram syntheses, making it viable for pilot-scale production. Critical considerations include:

-

Cost Efficiency : Nickel catalysts are 40% cheaper than palladium equivalents.

-

Waste Management : Magnesium halide byproducts require neutralization with 0.1 N HCl, generating saline wastewater.

-

Process Safety : Exothermic Grignard formation necessitates jacketed reactors with precise temperature control.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 3-chloro-3'-methyl-1,1'-biphenyl, and how do reaction conditions influence yield?

Answer:

The compound can be synthesized via photocatalytic cross-coupling reactions. For example, AuPd nanoparticles supported on nitrogen-rich carbon nitride (AuPd@CN) catalyze the coupling of chloroarenes and methyl-substituted aryl precursors under visible light irradiation. Key parameters include:

- Catalyst loading : 2-5 mol% AuPd@CN.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance charge separation .

- Light source : Visible light (λ = 450 nm) optimizes electron-hole pair generation.

Yield optimization requires strict control of stoichiometry (1:1 molar ratio of precursors) and reaction time (12-24 hours). Lower yields (<60%) are observed with electron-deficient aryl chlorides due to reduced oxidative addition efficiency.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- Mass Spectrometry (MS) : Confirm molecular weight (calculated: m/z 202 for C₁₃H₁₁Cl; observed: 202 via electron ionization) .

- NMR :

- ¹H NMR : Methyl protons appear as a singlet at δ 2.35 ppm. Aromatic protons show splitting patterns consistent with meta-substitution (e.g., doublet of doublets for H-2 and H-6).

- ¹³C NMR : Chlorinated carbon resonates at δ 125-130 ppm, while the methyl carbon appears at δ 21 ppm.

- X-ray Crystallography : Resolves steric effects between chloro and methyl groups (dihedral angle ~45° between phenyl rings) .

Basic: What safety protocols are essential when handling chlorinated biphenyl derivatives?

Answer:

- Exposure Limits : Adhere to OSHA’s Protective Action Criteria (PAC-1: 2.1 mg/m³; PAC-2: 23 mg/m³) for chlorinated aromatics .

- Containment : Use fume hoods for synthesis and solvent removal. Absorb spills with diatomaceous earth or acid binders .

- Waste Disposal : Halogenated waste must be incinerated at >1,000°C to prevent dioxin formation .

Advanced: How can researchers design catalytic systems to improve regioselectivity in biphenyl cross-coupling reactions?

Answer:

- Catalyst Design : Bimetallic systems (e.g., AuPd) enhance selectivity by stabilizing transition states. Nitrogen-doped carbon supports improve electron transfer .

- Ligand Effects : Bulky ligands (e.g., PPh₃) suppress homocoupling by sterically hindering undesired pathways.

- Substituent Analysis : Electron-donating groups (e.g., methyl) ortho to the coupling site reduce steric hindrance, increasing yield by 15-20% compared to para-substituted analogs .

Advanced: How should researchers address contradictions in spectroscopic data for halogenated biphenyls?

Answer:

Common discrepancies arise from:

- Solvent Effects : Chloroform-d vs. DMSO-d₆ shifts proton signals by 0.1-0.3 ppm. Always report solvent and internal standards.

- Isomerization : Thermal or photolytic interconversion of atropisomers can split NMR peaks. Use low-temperature (‒40°C) NMR to freeze conformers .

- Purity : Trace solvents (e.g., DMF) in MS may produce adducts (m/z +73). Purify via column chromatography (silica gel, hexane:EtOAc 9:1) before analysis .

Advanced: What applications exist for halogenated biphenyls in materials science or agrochemical research?

Answer:

- Photocatalysis : As electron-deficient aromatics, they act as hole acceptors in organic photovoltaic systems, improving charge mobility .

- Agrochemical Intermediates : The methyl group enhances lipid solubility, making derivatives (e.g., bifenthrin analogs) potent pyrethroid insecticides. Structural modifications at the 3-position improve binding to insect sodium channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。